Stereochemical Potency Advantage: (S)-Enantiomer vs. (R)-Enantiomer in α-Trifluoromethyl Amine Class
Within the α-trifluoromethyl amine structural class, the (S)-enantiomer can exhibit dramatically superior target potency compared to the (R)-enantiomer. For a lead hepatitis C viral inhibitor bearing the α-CF₃ amine motif, the (S)-enantiomer demonstrated >30-fold greater potency than its (R)-isomer [1]. While this specific head-to-head comparison is derived from a structurally related α-CF₃ amine drug candidate rather than the title compound itself, the underlying stereochemical dependence is a well-established class characteristic attributed to the spatial orientation of the CF₃ group and its influence on target binding interactions [2]. This provides a strong rationale for sourcing the single (S)-enantiomer (CAS 1389310-11-5) rather than the (R)-enantiomer (CAS 1389310-14-8) or racemic mixture (CAS 1314960-54-7) when chiral purity is a critical quality attribute .
| Evidence Dimension | Target potency (fold difference between enantiomers) |
|---|---|
| Target Compound Data | (S)-enantiomer: baseline (more potent) |
| Comparator Or Baseline | (R)-enantiomer: >30-fold less potent |
| Quantified Difference | >30-fold potency difference favoring (S)-enantiomer in an α-CF₃ amine HCV inhibitor [1] |
| Conditions | Hepatitis C viral target inhibitor bearing α-CF₃ amine motif; not measured on the title compound itself but derived from the same structural class [1] |
Why This Matters
Procurement of the (S)-enantiomer rather than the (R)- or racemic form is critical when building upon established α-CF₃ amine SAR, as the wrong stereochemistry can ablate target engagement by over an order of magnitude.
- [1] Malcolmson, S. J., et al. (2020). ACS Catalysis, 10(21), 12507–12536. Figure 2D: S enantiomer >30-fold more potent than R isomer for an α-CF3 amine HCV inhibitor. PMC8302206. View Source
- [2] Malcolmson, S. J., et al. (2020). ACS Catalysis, 10(21), 12507–12536. Section 1.1: Stereochemical identity of chiral amine can alter potency; CF3 group influences pKa, lipophilicity, and conformational bias. View Source
